molecular formula C11H16ClN5O2 B14766577 6-chloro-9-(2,2-diethoxyethyl)-9H-purin-2-amine

6-chloro-9-(2,2-diethoxyethyl)-9H-purin-2-amine

Cat. No.: B14766577
M. Wt: 285.73 g/mol
InChI Key: TUAPBEVXFNHDPC-UHFFFAOYSA-N
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Description

6-chloro-9-(2,2-diethoxyethyl)-9H-purin-2-amine is a chemical compound with the molecular formula C11H15ClN4O2 and a molecular weight of 270.72 g/mol . It belongs to the purine class of compounds, which are known for their significant roles in biochemistry, particularly in the structure of DNA and RNA.

Preparation Methods

The synthesis of 6-chloro-9-(2,2-diethoxyethyl)-9H-purin-2-amine typically involves the reaction of 6-chloropurine with 2,2-diethoxyethylamine under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-chloro-9-(2,2-diethoxyethyl)-9H-purin-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

6-chloro-9-(2,2-diethoxyethyl)-9H-purin-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other purine derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-9-(2,2-diethoxyethyl)-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The exact pathways and targets are still under investigation, but it is believed to interfere with nucleic acid synthesis and function, leading to its potential antiviral and anticancer effects .

Comparison with Similar Compounds

6-chloro-9-(2,2-diethoxyethyl)-9H-purin-2-amine can be compared with other purine derivatives, such as:

These comparisons highlight the unique structural features of this compound, which may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H16ClN5O2

Molecular Weight

285.73 g/mol

IUPAC Name

6-chloro-9-(2,2-diethoxyethyl)purin-2-amine

InChI

InChI=1S/C11H16ClN5O2/c1-3-18-7(19-4-2)5-17-6-14-8-9(12)15-11(13)16-10(8)17/h6-7H,3-5H2,1-2H3,(H2,13,15,16)

InChI Key

TUAPBEVXFNHDPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN1C=NC2=C1N=C(N=C2Cl)N)OCC

Origin of Product

United States

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